3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a dimethylamino group, a butanoyl group, and a pyridinyl-pyrimidinyl moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dimethylamino Butanoyl Intermediate: This step involves the reaction of dimethylamine with butanoyl chloride under basic conditions to form the dimethylamino butanoyl intermediate.
Coupling with Aminophenyl Benzamide: The intermediate is then coupled with 4-aminophenyl benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the Pyridinyl-Pyrimidinyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent and selective inhibitor of BCR-ABL kinase.
Uniqueness
3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a dimethylamino group, a butanoyl group, and a pyridinyl-pyrimidinyl moiety provides a unique pharmacophore that can be exploited for the development of new therapeutic agents.
Properties
Molecular Formula |
C28H29N7O2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-[4-(dimethylamino)butanoylamino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C28H29N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-4,6-8,10-16,18-19H,5,9,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34) |
InChI Key |
QHAGMZSIDYTUPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.